molecular formula C9H17N B086638 1-Azaspiro[4.5]decane CAS No. 176-80-7

1-Azaspiro[4.5]decane

Cat. No.: B086638
CAS No.: 176-80-7
M. Wt: 139.24 g/mol
InChI Key: LGKNCSVHCNCJQG-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decane is a heterocyclic compound characterized by a spiro-connected bicyclic structure It consists of a nitrogen atom incorporated into a spirocyclic framework, making it an interesting subject of study in organic chemistry

Mechanism of Action

Mode of Action

The mode of action of 1-Azaspiro[4.5]decane involves its interaction with its yet-to-be-identified targets. The compound may bind to these targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 1-Azaspiro[4It’s known that spirocyclic compounds are integrated in important compounds with interesting applications in medicinal and pharmaceutical chemistry

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the therapeutic potential of this compound .

Result of Action

The molecular and cellular effects of 1-Azaspiro[4Some studies suggest potential anticancer activity of related compounds, indicating that this compound and its derivatives could have effects at the cellular level

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . Understanding these influences can help optimize the use of this compound in therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a convenient synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . Another method includes the intramolecular ipso-cyclization of nitriles in the presence of specific reagents .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and optimized reaction conditions is crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom plays a crucial role.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Azaspiro[4.5]decane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Azaspiro[4.6]undecan-3-one
  • 3-Azaspiro[4.5]decan-2-one
  • 8-Azaspiro[4.5]decane-7,9-dione

Comparison: 1-Azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the nitrogen atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

1-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNCSVHCNCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170061
Record name 1-Azaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-80-7
Record name 1-Azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azaspiro(4.5)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azaspiro[4.5]decane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19984
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Record name 1-Azaspiro(4.5)decane
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URL https://comptox.epa.gov/dashboard/DTXSID10170061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azaspiro(4.5)decane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354S34PWD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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